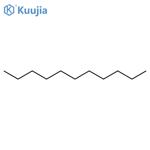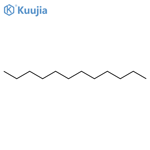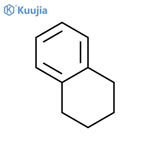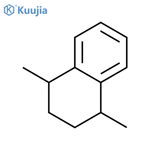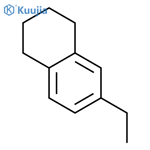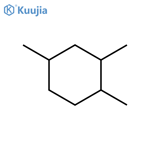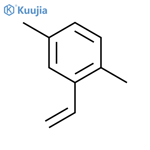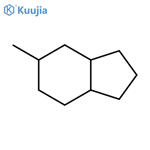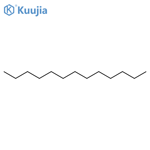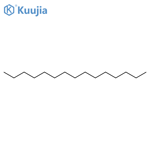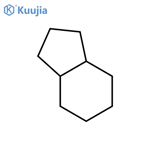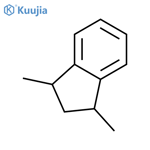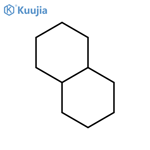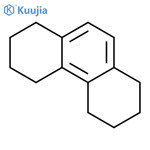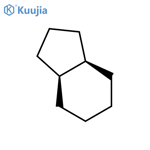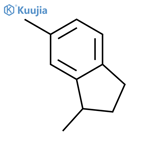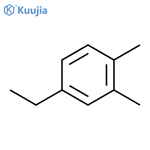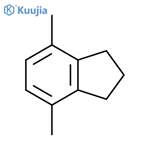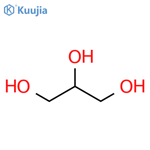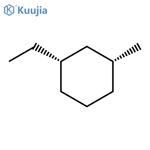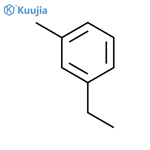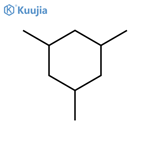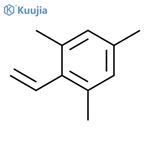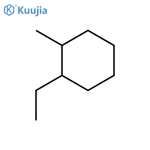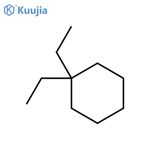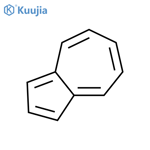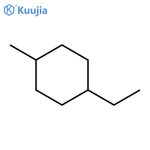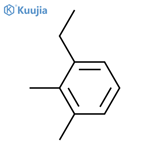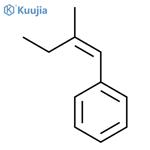- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806
Cas no 4291-79-6 (Cyclohexane,1-methyl-2-propyl-)
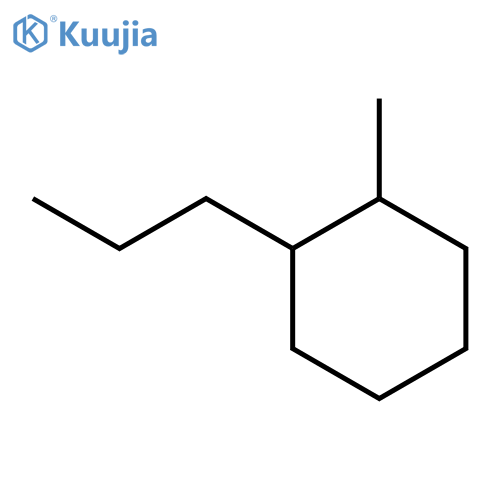
4291-79-6 structure
商品名:Cyclohexane,1-methyl-2-propyl-
Cyclohexane,1-methyl-2-propyl- 化学的及び物理的性質
名前と識別子
-
- Cyclohexane,1-methyl-2-propyl-
- 1-METHYL-2-PROPYLCYCLOHEXANE
- 1-Methyl-2-propyl-cyclohexan
- 1-methyl-2-propyl-cyclohexane
- 1-propyl-2-methylcyclohexane
- cyclohexane,1-methyl-2-propyl
- Methyl-propyl-cyclohexan
- FT-0691128
- AKOS006272621
- LMFA11000652
- EN300-7635731
- 42806-77-9
- BVYJEKBXVYKYRA-UHFFFAOYSA-N
- FT-0694378
- ethyl2-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate
- FT-0691127
- Cyclohexane, 1-methyl-2-propyl-
- NS00095830
- DTXSID70871067
- trans-1-Methyl-2-propylcyclohexane
- 4291-79-6
-
- インチ: InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3
- InChIKey: BVYJEKBXVYKYRA-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCCCC1C
計算された属性
- せいみつぶんしりょう: 140.15700
- どういたいしつりょう: 140.156500638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 86
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.8130
- ゆうかいてん: -84.33°C (estimate)
- ふってん: 176.15°C
- 屈折率: 1.4468
- PSA: 0.00000
- LogP: 3.61280
Cyclohexane,1-methyl-2-propyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7635731-5.0g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 5.0g |
$5387.0 | 2025-02-24 | |
| Enamine | EN300-7635731-2.5g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 2.5g |
$3641.0 | 2025-02-24 | |
| 1PlusChem | 1P0071AB-5g |
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile |
4291-79-6 | 95% | 5g |
$6721.00 | 2023-12-17 | |
| 1PlusChem | 1P0071AB-500mg |
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile |
4291-79-6 | 95% | 500mg |
$1853.00 | 2023-12-17 | |
| Enamine | EN300-7635731-1.0g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 1.0g |
$1857.0 | 2025-02-24 | |
| Enamine | EN300-7635731-0.5g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 0.5g |
$1449.0 | 2025-02-24 | |
| Enamine | EN300-7635731-0.25g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 0.25g |
$920.0 | 2025-02-24 | |
| 1PlusChem | 1P0071AB-2.5g |
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile |
4291-79-6 | 95% | 2.5g |
$4563.00 | 2023-12-17 | |
| 1PlusChem | 1P0071AB-250mg |
3,3'-((4-((2-chloro-4-nitrophenyl)azo)phenyl)imino)bispropanenitrile |
4291-79-6 | 95% | 250mg |
$1199.00 | 2023-12-17 | |
| Enamine | EN300-7635731-10.0g |
1-methyl-2-propylcyclohexane |
4291-79-6 | 95.0% | 10.0g |
$7988.0 | 2025-02-24 |
Cyclohexane,1-methyl-2-propyl- 合成方法
合成方法 1
はんのうじょうけん
1.1 15 min, 550 °C
リファレンス
Cyclohexane,1-methyl-2-propyl- Raw materials
- n-Tetradecane
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1,2,4-Trimethylcyclohexane
- 1,2,3,4,5-pentamethylbenzene
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1H-Indene, octahydro-5-methyl-
- Tridecane
- n-Pentadecane
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 4-Ethyl-1,2-dimethylbenzene
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- Glycerol
Cyclohexane,1-methyl-2-propyl- Preparation Products
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 3-Ethyltoluene (620-14-4)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- 2,4,6-Trimethylstyrene (769-25-5)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- diethylcyclohexane (1331-43-7)
- Azulene (275-51-4)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- Indene (95-13-6)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
Cyclohexane,1-methyl-2-propyl- 関連文献
-
1. 254. Mechanism of polymerisation. Part VI. Heat polymerisation of methyl sorbate, and the constitution of the dimeric productsErnest Harold Farmer,Colin R. Morrison-Jones J. Chem. Soc. 1940 1339
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels 2018 2 1057
-
Natalia Suárez,María A. Arribas,Andrés Moreno,Agustín Martínez Catal. Sci. Technol. 2020 10 1073
-
Chao Ju,Mingrui Li,Yunming Fang,Tianwei Tan Green Chem. 2018 20 4492
-
Deshetti Jampaiah,Dmitry Y. Murzin,Adam F. Lee,David Schaller,Suresh K. Bhargava,Ben Tabulo,Karen Wilson Energy Environ. Sci. 2022 15 1760
4291-79-6 (Cyclohexane,1-methyl-2-propyl-) 関連製品
- 10120-28-2(Methylcyclohexane-d14 (d, 99.5%))
- 700-56-1(2-Methyladamantane)
- 14451-87-7(2-Ethyladamantane)
- 99-82-1(p-Menthane)
- 281-23-2(Adamantane)
- 92369-80-7(1-Butyl-decahydronaphthalene)
- 92-51-3(1,1’-Bicyclohexyl)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量


